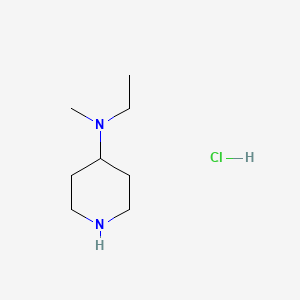

N-Ethyl-N-methylpiperidin-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Ethyl-N-methylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methylpiperidin-4-amine hydrochloride typically involves the alkylation of piperidine derivatives. One common method is the reaction of N-methylpiperidine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality of the final product .

Análisis De Reacciones Químicas

Alkylation Reactions

The secondary amine group undergoes alkylation with alkyl halides or sulfonates under basic conditions. This reaction typically involves deprotonation of the amine to enhance nucleophilicity, followed by nucleophilic substitution.

Example Reaction:

N Ethyl N methylpiperidin 4 amine+R XBaseN Ethyl N methyl N alkylpiperidin 4 ammonium salt

Key Conditions:

-

Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide), K2CO3, or DIPEA (N,N-diisopropylethylamine) as a base.

-

Solvents: Acetonitrile, dichloromethane, or toluene.

Applications:

-

Synthesis of quaternary ammonium derivatives for pharmacological studies.

Acylation Reactions

The amine reacts with acylating agents (e.g., acyl chlorides, anhydrides) to form amides. This is critical for modifying the compound’s pharmacokinetic properties.

Example Reaction:

N Ethyl N methylpiperidin 4 amine+AcClBaseN Ethyl N methyl N acetylpiperidin 4 amine

Key Conditions:

-

Reagents: Acetyl chloride, benzoyl chloride.

-

Catalysts/Base: Triethylamine or DIPEA to neutralize HCl byproducts.

Applications:

Oxidation and Reduction

The piperidine ring and amine substituents undergo redox reactions under specific conditions.

Oxidation

The tertiary amine can form N-oxides using oxidizing agents like hydrogen peroxide or m-CPBA:

N Ethyl N methylpiperidin 4 amineH2O2N Ethyl N methylpiperidin 4 amine N oxide

-

Conditions: H2O2 in methanol, 50°C.

Reduction

While the saturated piperidine ring lacks reducible bonds, reductive amination of intermediates is possible:

Ketone intermediateNaBH4N Ethyl N methylpiperidin 4 amine derivative

Acid-Base Reactions

As a hydrochloride salt, the compound readily participates in neutralization reactions.

Example:

N Ethyl N methylpiperidin 4 amine HCl+NaOH→N Ethyl N methylpiperidin 4 amine free base +NaCl+H2O

-

Conditions: Aqueous NaOH or NH4OH.

Biological Interactions

The compound interacts with biological targets via non-covalent and covalent mechanisms:

| Target | Interaction Type | Pharmacological Effect | Reference |

|---|---|---|---|

| Histamine receptors | Competitive antagonism | Antihistaminic activity | |

| Muscarinic receptors | Allosteric modulation | Potential cognitive disorder therapy |

Comparative Reactivity Table

The table below summarizes reaction pathways and outcomes:

Synthetic Utility

The compound serves as a precursor in multistep syntheses:

Aplicaciones Científicas De Investigación

Chemistry

EMPA serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Producing N-oxides.

- Reduction : Forming secondary amines.

- Substitution Reactions : Engaging in nucleophilic substitutions.

Pharmacology and Biology

In biological research, EMPA has been investigated for its interactions with neurotransmitter systems. Specific applications include:

- Neurotransmitter Modulation : EMPA may influence neurotransmitter release through its action on receptors in the nervous system, potentially leading to analgesic or anesthetic effects.

Antimicrobial Properties

Research indicates that piperidine derivatives exhibit notable antimicrobial activity. EMPA has shown efficacy against various pathogens:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| EMPA | 32 (against Staphylococcus aureus) | 64 (against Candida albicans) |

| 7c | 16 | 32 |

| 7d | 8 | 16 |

Anticancer Properties

Recent studies have explored the anticancer potential of EMPA and related compounds. Notable findings include:

- Induction of apoptosis in cancer cell lines.

- Cell cycle arrest observed in various cancer types.

Case Study Example : A study evaluating piperidine derivatives found that specific compounds induced late apoptosis in A549 lung cancer cells, suggesting their potential as therapeutic agents in oncology.

Mecanismo De Acción

The mechanism of action of N-Ethyl-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in analgesic or anesthetic effects, depending on the specific receptors targeted .

Comparación Con Compuestos Similares

Similar Compounds

- N-Methylpiperidine

- N-Ethylpiperidine

- N-Methyl-N-phenylpiperidin-4-amine hydrochloride

Uniqueness

N-Ethyl-N-methylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and pharmacological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for various receptors, making it valuable for targeted research and development .

Actividad Biológica

N-Ethyl-N-methylpiperidin-4-amine hydrochloride (also known as EMPA) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H19ClN2 and a molecular weight of 178.71 g/mol. The structure features a piperidine ring with ethyl and methyl substitutions at the nitrogen atoms, which influences its pharmacological properties.

Research indicates that piperidine derivatives, including EMPA, can interact with various biological targets, including neurotransmitter receptors and enzymes. The following mechanisms have been identified:

- Opioid Receptor Modulation : Some studies suggest that piperidine derivatives can act as agonists or antagonists at opioid receptors, potentially influencing pain modulation pathways .

- Inhibition of Enzymatic Activity : EMPA may exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of piperidine derivatives. For instance, derivatives similar to EMPA have shown significant antibacterial and antifungal activities against various pathogens. A study highlighted that certain substituted piperidin-4-amines exhibited notable antimicrobial effects compared to standard drugs like ciprofloxacin and fluconazole .

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| EMPA | 32 (against Staphylococcus aureus) | 64 (against Candida albicans) |

| 7c | 16 | 32 |

| 7d | 8 | 16 |

Anticancer Properties

Recent research has explored the potential anticancer effects of piperidine derivatives. For example, compounds derived from piperidine have demonstrated pro-apoptotic activity in various cancer cell lines, inducing apoptosis through different pathways . The ability to induce cell cycle arrest has also been noted, with some compounds causing significant G0/G1 phase arrest in cancer cells.

Case Studies

- Anticancer Activity : A study evaluating a series of piperidine derivatives found that specific compounds induced late apoptosis in A549 lung cancer cells, suggesting their potential as therapeutic agents in oncology. The most active compounds showed up to 82% late apoptosis induction at certain concentrations .

- Antimicrobial Efficacy : In a comparative study of various piperidin-4-amine derivatives against bacterial strains, EMPA demonstrated moderate activity against Gram-positive bacteria while exhibiting lesser efficacy against Gram-negative strains. This selective activity pattern is crucial for developing targeted antimicrobial therapies .

Propiedades

IUPAC Name |

N-ethyl-N-methylpiperidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-3-10(2)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPRZDIIKOMHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.